Cindunistat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

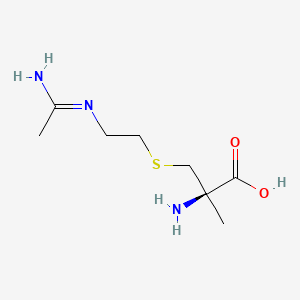

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S/c1-6(9)11-3-4-14-5-8(2,10)7(12)13/h3-5,10H2,1-2H3,(H2,9,11)(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBJAUFHPXRBKI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCSCC(C)(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCSC[C@@](C)(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189934 | |

| Record name | Cindunistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364067-22-1 | |

| Record name | Cindunistat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364067221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cindunistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINDUNISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC7BI6Z7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cindunistat (SD-6010): A Technical Overview of its Mechanism of Action as a Selective and Irreversible iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cindunistat (formerly known as SD-6010) is a potent, orally active small molecule that has been identified as a selective and irreversible inhibitor of inducible nitric oxide synthase (iNOS). The overproduction of nitric oxide (NO) by iNOS is a key pathological feature in a variety of inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and septic shock. Consequently, the selective inhibition of iNOS has been a significant area of focus for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound on iNOS, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

While clinical trials of this compound in osteoarthritis did not demonstrate overall efficacy in slowing disease progression, the compound remains a valuable tool for researchers studying the role of iNOS in various physiological and pathological processes.[1][2][3][4][5][6][7][8][9][10][11]

Core Mechanism of Action: Irreversible Inhibition of iNOS

This compound functions as a selective, irreversible inhibitor of inducible nitric oxide synthase (iNOS).[1][12] This mechanism distinguishes it from reversible inhibitors and suggests a prolonged duration of action that may extend beyond the pharmacokinetic profile of the compound itself.

The irreversible nature of the inhibition implies the formation of a stable, likely covalent, bond between this compound and the iNOS enzyme. This permanently inactivates the enzyme, preventing it from catalyzing the conversion of L-arginine to L-citrulline and nitric oxide.

Quantitative Data

Detailed quantitative data on the enzyme kinetics of this compound, such as IC50 and Ki values from its preclinical development, are not widely published. The following table summarizes the type of quantitative data that would be critical for a full understanding of this compound's inhibitory profile.

| Parameter | Description | Typical Units | This compound (SD-6010) Data |

| IC50 (iNOS) | The concentration of this compound required to inhibit 50% of iNOS activity in an in vitro assay. | nM or µM | Not Publicly Available |

| Ki (iNOS) | The inhibition constant, representing the binding affinity of this compound to iNOS. | nM or µM | Not Publicly Available |

| Selectivity vs. eNOS | The ratio of IC50 for endothelial NOS (eNOS) to the IC50 for iNOS, indicating the selectivity for the inducible isoform. | Fold-difference | Not Publicly Available |

| Selectivity vs. nNOS | The ratio of IC50 for neuronal NOS (nNOS) to the IC50 for iNOS, indicating the selectivity for the inducible isoform. | Fold-difference | Not Publicly Available |

| Rate of Inactivation (kinact) | The maximal rate of enzyme inactivation at a saturating concentration of the irreversible inhibitor. | min⁻¹ | Not Publicly Available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to characterize the mechanism of action of an iNOS inhibitor like this compound.

In Vitro iNOS Inhibition Assay (Griess Assay)

This assay is a common method to screen for iNOS inhibitors by measuring the accumulation of nitrite, a stable oxidation product of nitric oxide, in the supernatant of stimulated macrophages.

1. Cell Culture and Stimulation:

- Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% fetal bovine serum.

- Cells are seeded in 96-well plates and allowed to adhere overnight.

- To induce iNOS expression, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL) for 18-24 hours.

2. Inhibitor Treatment:

- Varying concentrations of this compound (or other test compounds) are added to the cells at the same time as the stimulating agents.

- A vehicle control (e.g., DMSO) is also included.

3. Nitrite Quantification:

- After the incubation period, the cell culture supernatant is collected.

- 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

- The mixture is incubated for 10 minutes at room temperature in the dark.

- The absorbance at 540 nm is measured using a microplate reader.

- A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

4. Data Analysis:

- The percentage of iNOS inhibition is calculated for each concentration of this compound relative to the vehicle control.

- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Irreversible Inhibition Assay (Washout Experiment)

This experiment is designed to determine if the inhibition is reversible or irreversible.

1. Initial Inhibition:

- Stimulated RAW 264.7 cells (as described above) are treated with a high concentration of this compound (e.g., 10x IC50) for a defined period (e.g., 1-2 hours).

- A control group is treated with the vehicle.

2. Washout:

- The culture medium containing the inhibitor is removed.

- The cells are washed multiple times with fresh, pre-warmed culture medium to remove any unbound inhibitor.

- Fresh medium without the inhibitor is added to the cells.

3. Recovery of Activity:

- The cells are incubated for various time points (e.g., 0, 1, 2, 4, 8 hours) after the washout.

- At each time point, the supernatant is collected, and the nitrite concentration is measured using the Griess assay.

4. Data Analysis:

- If this compound is a reversible inhibitor, iNOS activity (as measured by nitrite production) should recover over time as the inhibitor dissociates from the enzyme.

- If this compound is an irreversible inhibitor, iNOS activity will not recover, as the enzyme is permanently inactivated. The rate of return of NO production would be dependent on the synthesis of new iNOS protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for iNOS induction and a typical experimental workflow for screening iNOS inhibitors.

Caption: Simplified signaling pathway for the induction of iNOS expression.

Caption: Experimental workflow for screening iNOS inhibitors.

Conclusion

This compound (SD-6010) is a selective and irreversible inhibitor of inducible nitric oxide synthase. While its clinical development for osteoarthritis did not yield the desired outcomes, its well-defined mechanism of action makes it a valuable pharmacological tool for investigating the multifaceted roles of iNOS in health and disease. Further disclosure of its preclinical quantitative data would significantly enhance its utility for the research community. The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and further investigating the interaction of this compound and other similar inhibitors with the iNOS enzyme.

References

- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, this compound (SD-6010), in patients with symptomatic osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. rrpharmacology.ru [rrpharmacology.ru]

- 9. abjs.mums.ac.ir [abjs.mums.ac.ir]

- 10. pure.au.dk [pure.au.dk]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

Pharmacokinetics and pharmacodynamics of Cindunistat in preclinical models

DISCLAIMER: Publicly available, detailed quantitative preclinical pharmacokinetic and pharmacodynamic data for Cindunistat (SD-6010) is limited following the discontinuation of its clinical development. This guide summarizes the available information on its mechanism of action, preclinical rationale, and the general methodologies used for evaluating such compounds. The data tables and experimental protocols are representative examples based on the typical evaluation of selective iNOS inhibitors, as specific data for this compound could not be retrieved from public sources.

Introduction

This compound (SD-6010) is a selective, orally active inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of inflammatory conditions, including osteoarthritis. Developed by Pfizer/Pharmacia, this compound was investigated as a potential disease-modifying drug for osteoarthritis. The rationale for its development was based on the hypothesis that excessive nitric oxide (NO) production by iNOS in joint tissues contributes to cartilage degradation and inflammation. Despite a promising preclinical profile, this compound's clinical development was halted as it failed to demonstrate significant efficacy in a 2-year Phase II/III clinical trial in patients with knee osteoarthritis.[1][2]

Pharmacodynamics

Mechanism of Action

This compound is a selective inhibitor of the iNOS enzyme. In inflammatory conditions such as osteoarthritis, pro-inflammatory cytokines stimulate the expression of iNOS in chondrocytes and synovial cells, leading to a sustained and high-level production of nitric oxide. This excess NO contributes to cartilage matrix degradation by inhibiting the synthesis of proteoglycans and collagen, and by promoting the production of matrix metalloproteinases (MMPs). NO also induces chondrocyte apoptosis and contributes to synovial inflammation and pain. By selectively inhibiting iNOS, this compound was expected to reduce the pathological effects of excessive NO in the joint, thereby slowing disease progression.

A proposed signaling pathway for the role of iNOS in osteoarthritis and the therapeutic intervention by this compound is depicted below.

Caption: this compound's Mechanism of Action in Osteoarthritis.

Preclinical Efficacy

While specific quantitative data from preclinical efficacy studies of this compound are not publicly available, an abstract from a 2012 conference mentions "Nonclinical studies of SD-6010 (this compound) in inflammatory, osteoarthritis, and neuropathic pain." This suggests that this compound was evaluated in various animal models relevant to these conditions.

For a selective iNOS inhibitor like this compound, preclinical evaluation in osteoarthritis would typically involve surgically or chemically induced models in animals such as rats, rabbits, or dogs. The primary endpoints in these studies would be the assessment of cartilage degradation, synovial inflammation, and pain.

Table 1: Representative Preclinical Pharmacodynamic Data for a Selective iNOS Inhibitor in an Animal Model of Osteoarthritis

| Parameter | Vehicle Control | iNOS Inhibitor (Low Dose) | iNOS Inhibitor (High Dose) |

| Histological Score (Cartilage Damage) | 8.5 ± 1.2 | 5.2 ± 0.9 | 3.1 ± 0.7** |

| Synovial Inflammation Score | 3.8 ± 0.6 | 2.1 ± 0.4 | 1.2 ± 0.3 |

| Pain Score (e.g., von Frey) | 2.1 ± 0.3 | 4.5 ± 0.5* | 6.2 ± 0.8 |

| Synovial Fluid NO Level (µM) | 15.2 ± 2.5 | 7.8 ± 1.8 | 4.1 ± 1.1** |

| p < 0.05, *p < 0.01 vs. Vehicle Control. Data are representative and not specific to this compound. |

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in various animal models are not available in the public domain. The table below presents a hypothetical summary of pharmacokinetic parameters that would be typically assessed for an orally administered small molecule inhibitor in preclinical species.

Table 2: Representative Pharmacokinetic Parameters of an Oral iNOS Inhibitor in Preclinical Models

| Parameter | Unit | Rat | Dog |

| Cmax (Maximum Concentration) | ng/mL | 850 | 1200 |

| Tmax (Time to Cmax) | h | 1.5 | 2.0 |

| AUC (Area Under the Curve) | ng·h/mL | 4200 | 9800 |

| t½ (Half-life) | h | 4.5 | 8.2 |

| Oral Bioavailability | % | 65 | 80 |

| Data are representative and not specific to this compound. |

Experimental Protocols

Below are detailed, representative experimental protocols for the types of studies that would have been conducted to evaluate the preclinical pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetic Study in Rats

-

Animals: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

-

Drug Administration: this compound administered orally via gavage at a dose of 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose). A separate group receives an intravenous administration (e.g., 2 mg/kg) for bioavailability assessment.

-

Blood Sampling: Blood samples (approx. 0.2 mL) collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-containing tubes.

-

Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) calculated using non-compartmental analysis software.

Caption: Workflow for a Preclinical Pharmacokinetic Study.

Pharmacodynamic Study in a Rat Model of Osteoarthritis

-

Model Induction: Osteoarthritis induced in male Lewis rats by intra-articular injection of mono-iodoacetate (MIA).

-

Treatment Groups: Animals randomly assigned to vehicle control, this compound low dose (e.g., 10 mg/kg/day), and this compound high dose (e.g., 30 mg/kg/day) groups (n=10 per group).

-

Drug Administration: Dosing initiated 3 days post-MIA injection and continued for 21 days via oral gavage.

-

Pain Assessment: Paw withdrawal threshold to a mechanical stimulus (von Frey filaments) measured at baseline and weekly throughout the study.

-

Terminal Procedures: At day 24, animals are euthanized. Synovial fluid is collected for nitric oxide measurement (Griess assay). The knee joints are harvested for histological analysis.

-

Histology: Joints are fixed, decalcified, sectioned, and stained with Safranin O-Fast Green to assess cartilage damage and synovial inflammation using a semi-quantitative scoring system.

-

Statistical Analysis: Data analyzed using ANOVA followed by a post-hoc test for multiple comparisons.

Caption: Experimental Workflow for an Osteoarthritis Efficacy Study.

Safety Pharmacology

Non-clinical safety pharmacology studies for this compound revealed that high concentrations of the drug were associated with elevations in blood pressure and a corresponding decrease in heart rate in various animal species. This effect was likely attributed to the inhibition of endothelial NOS (eNOS) and neuronal NOS (nNOS) at higher concentrations, leading to vasoconstriction. These findings prompted blood pressure monitoring as a key safety biomarker in the clinical development program.

Conclusion

This compound (SD-6010) represents a targeted therapeutic approach for osteoarthritis by selectively inhibiting iNOS. While the preclinical rationale was strong, the compound ultimately failed to demonstrate clinical efficacy, leading to the discontinuation of its development. The lack of publicly available detailed preclinical data hinders a complete retrospective analysis. However, the information available, combined with a general understanding of the preclinical evaluation of iNOS inhibitors, provides a framework for understanding the development path of this compound and similar molecules. The challenges encountered with this compound underscore the complexities of translating preclinical findings in osteoarthritis to successful clinical outcomes.

References

Cindunistat: A Technical Overview of its Selectivity Profile Against nNOS and eNOS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cindunistat, also known as SD-6010, is a potent and orally active small molecule that has been investigated primarily for its therapeutic potential in inflammatory conditions, notably osteoarthritis.[1][2] Its mechanism of action centers on the inhibition of nitric oxide synthase (NOS), a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a wide array of physiological and pathological processes.[3] The NOS family comprises three main isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[4] While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis respectively, iNOS is typically expressed in response to pro-inflammatory stimuli and is associated with the pathophysiology of various inflammatory diseases.[4][5] The therapeutic rationale for developing selective NOS inhibitors lies in the targeted modulation of NO production, aiming to inhibit the detrimental effects of iNOS-derived NO while preserving the essential functions of nNOS and eNOS.[3] This technical guide provides an in-depth analysis of the selectivity profile of this compound with a specific focus on its activity against nNOS and eNOS.

This compound Selectivity Profile

This compound is consistently described in the scientific literature as a selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[1] However, specific quantitative data regarding its inhibitory potency (IC50 or Ki values) against neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) are not extensively available in the public domain. The emphasis in published studies has been on its high affinity and inhibitory action on iNOS.

Quantitative Data on NOS Inhibition

While precise IC50 or Ki values for this compound against nNOS and eNOS are not publicly documented, the available information strongly indicates a significantly lower inhibitory activity against these constitutive isoforms compared to iNOS. The selectivity is a key feature highlighted in its development.

| Target Isoform | Inhibitory Potency (IC50/Ki) | Selectivity Ratio (vs. iNOS) | Reference |

| iNOS (human) | Potent inhibition (specific values not publicly disclosed) | - | [1] |

| nNOS (human) | Significantly lower potency than for iNOS (specific values not publicly disclosed) | High | [1] |

| eNOS (human) | Significantly lower potency than for iNOS (specific values not publicly disclosed) | High | [1] |

Table 1: Summary of this compound's Inhibitory Profile against NOS Isoforms. The term "High" for selectivity ratio indicates that this compound is markedly more potent against iNOS than nNOS and eNOS, though the exact numerical fold-difference is not publicly available.

Experimental Protocols

The determination of the selectivity profile of a NOS inhibitor like this compound typically involves in vitro enzymatic assays that measure the production of nitric oxide or a co-product of the enzymatic reaction. Below are detailed methodologies for key experiments that would be employed to characterize the inhibitory activity of this compound against the different NOS isoforms.

In Vitro NOS Inhibition Assay (General Protocol)

A common method to assess NOS inhibition is to measure the conversion of L-arginine to L-citrulline, a co-product of the reaction catalyzed by NOS.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for each of the three NOS isoforms (nNOS, eNOS, and iNOS).

Materials:

-

Recombinant human nNOS, eNOS, and iNOS enzymes

-

L-[³H]arginine (radiolabeled substrate)

-

This compound (test compound)

-

NADPH

-

Calmodulin (for nNOS and eNOS activation)

-

Tetrahydrobiopterin (BH4)

-

FAD and FMN

-

Reaction buffer (e.g., HEPES buffer, pH 7.4)

-

Stop buffer (e.g., containing EDTA to chelate calcium and halt the reaction for nNOS and eNOS)[6]

-

Dowex AG 50WX-8 resin (sodium form)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Enzyme Preparation: Recombinant human NOS isoforms are prepared and quantified.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, NADPH, BH4, FAD, FMN, and L-[³H]arginine. For nNOS and eNOS assays, calcium and calmodulin are also included.

-

Inhibitor Preparation: A range of concentrations of this compound are prepared by serial dilution.

-

Assay Initiation: The enzymatic reaction is initiated by adding the respective NOS isoform to the reaction mixture containing the substrate and varying concentrations of this compound or vehicle control.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer.

-

Separation of L-citrulline: The reaction mixture is applied to a column containing Dowex AG 50WX-8 resin, which binds the unreacted L-[³H]arginine. The product, L-[³H]citrulline, does not bind to the resin and is eluted.

-

Quantification: The amount of L-[³H]citrulline in the eluate is quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathways and Visualization

Given that this compound is a selective iNOS inhibitor with significantly less activity against nNOS, its direct impact on canonical nNOS signaling pathways is expected to be minimal at therapeutic concentrations. However, understanding the fundamental nNOS signaling cascade is crucial for contextualizing the importance of isoform selectivity.

nNOS Signaling Pathway

Neuronal NOS is activated by an influx of calcium ions (Ca²⁺), which typically occurs following the activation of N-methyl-D-aspartate (NMDA) receptors. The increased intracellular Ca²⁺ binds to calmodulin (CaM), and the Ca²⁺/CaM complex then binds to and activates nNOS. Activated nNOS produces nitric oxide (NO) from L-arginine. NO, being a small and diffusible gas, can then act on various downstream targets. A primary target is soluble guanylate cyclase (sGC), which, upon activation by NO, converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and modulating the activity of cyclic nucleotide-gated ion channels and phosphodiesterases.

Caption: Canonical nNOS signaling pathway.

Experimental Workflow for Determining NOS Inhibition

The logical flow of experiments to determine the selectivity of an inhibitor like this compound is a stepwise process that moves from broad screening to specific isoform characterization.

Caption: Workflow for NOS inhibitor selectivity.

Conclusion

This compound is characterized as a selective iNOS inhibitor, a feature that is critical for its therapeutic targeting of inflammatory conditions while theoretically sparing the physiological functions of nNOS and eNOS. While the precise quantitative details of its interaction with nNOS and eNOS are not widely published, the consistent description of its selectivity underscores its design as a targeted therapy. The experimental protocols outlined provide a standard framework for how such selectivity is determined. The visualization of the nNOS signaling pathway further highlights the distinct cascade that a selective iNOS inhibitor would avoid significantly modulating. For drug development professionals, the case of this compound serves as an important example of the pursuit of isoform-selective enzyme inhibition to achieve a desired therapeutic effect with a minimized side-effect profile. Further disclosure of preclinical data would be necessary for a complete quantitative understanding of its selectivity profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, this compound (SD-6010), in patients with symptomatic osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in the development of selective nitric oxide synthase (NOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Cindunistat Target Validation in Inflammatory Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cindunistat (SD-6010) is a selective, irreversible inhibitor of inducible nitric oxide synthase (iNOS or NOS2), an enzyme implicated in the pathophysiology of various inflammatory conditions. Overproduction of nitric oxide (NO) by iNOS is a key contributor to inflammation-mediated tissue damage. This technical guide provides an in-depth overview of the target validation studies for this compound, with a focus on its role in inflammatory models. While extensive preclinical data for this compound in a wide range of inflammatory models is not publicly available, this document synthesizes the known information on its mechanism of action, its clinical investigation in osteoarthritis, and the common preclinical models and protocols used to validate iNOS inhibitors.

This compound's Target: Inducible Nitric Oxide Synthase (iNOS)

The primary molecular target of this compound is the inducible nitric oxide synthase (iNOS) enzyme.[1] Under normal physiological conditions, iNOS is not expressed in most cells. However, in response to pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and microbial products (e.g., lipopolysaccharide - LPS), its expression is robustly induced in various cell types, including macrophages, neutrophils, and chondrocytes.[2]

Once expressed, iNOS produces large and sustained amounts of nitric oxide (NO), a highly reactive free radical. This high-output NO production, in contrast to the low, transient levels produced by other NOS isoforms (eNOS and nNOS), plays a significant role in the inflammatory cascade and can lead to cytotoxic effects and tissue damage. The rationale for targeting iNOS in inflammatory diseases is to specifically block this detrimental overproduction of NO without interfering with the essential physiological functions of the other NOS isoforms.

iNOS Signaling Pathway in Inflammation

The induction and activity of iNOS are central to its pro-inflammatory effects. The following diagram illustrates the key signaling pathway leading to iNOS-mediated inflammation.

Clinical Validation in an Inflammatory Model: Osteoarthritis

The most comprehensive validation study for this compound in an inflammatory condition comes from a large-scale, 2-year, randomized, double-blind, placebo-controlled clinical trial in patients with symptomatic osteoarthritis (OA) of the knee. OA is characterized by low-grade inflammation, and preclinical evidence suggested a role for iNOS in its pathogenesis.

Experimental Protocol: NCT00565812 Clinical Trial

-

Objective: To determine if the inhibition of iNOS with this compound hydrochloride maleate slows the progression of joint space narrowing (JSN) in patients with symptomatic knee OA.[3]

-

Study Design: A 2-year, multinational, double-blind, placebo-controlled trial.[3]

-

Participants: 1457 patients with symptomatic knee OA, Kellgren and Lawrence (KLG) grade 2 or 3.[3]

-

Intervention: Patients were randomly assigned to receive this compound (50 mg/day or 200 mg/day) or a placebo.[3]

-

Primary Endpoint: Rate of change in joint space narrowing (JSN) from baseline, assessed by radiographs at 48 and 96 weeks.[3]

-

Secondary Endpoints: Joint pain and function.[3]

Quantitative Data from the Osteoarthritis Clinical Trial

The clinical trial did not demonstrate a statistically significant benefit of this compound on the primary endpoint in the overall study population.[3] However, a transient effect was observed in a subgroup of patients.

| Outcome Measure | This compound 50 mg/day (Mean ± SE) | This compound 200 mg/day (Mean ± SE) | Placebo (Mean ± SE) | p-value (vs. Placebo) |

| Overall Population | ||||

| JSN at 96 weeks (mm) | Not Reported | Not Reported | Not Reported | Not Significant |

| KLG 2 Subgroup | ||||

| JSN at 48 weeks (mm) | -0.048 ± 0.028 | -0.062 ± 0.028 | Not Reported | 0.032 (for 50mg) |

| JSN at 96 weeks (mm) | Not Reported | Not Reported | Not Reported | Not Sustained |

| KLG 3 Subgroup | ||||

| JSN at 48 and 96 weeks | No Improvement | No Improvement | No Improvement | Not Significant |

Data summarized from the NCT00565812 clinical trial publication.[3]

Preclinical Inflammatory Models for iNOS Target Validation

While specific preclinical data for this compound in various inflammatory models is limited in the public domain, a range of well-established animal models are commonly used to evaluate the efficacy of selective iNOS inhibitors. These models are crucial for demonstrating target engagement and anti-inflammatory effects before advancing to clinical trials.

General Experimental Workflow for Preclinical Inflammatory Models

The following diagram illustrates a typical workflow for evaluating a selective iNOS inhibitor in a preclinical inflammatory model.

Key Preclinical Inflammatory Models and Protocols

Below are detailed methodologies for common preclinical models used to validate the targets of anti-inflammatory compounds like iNOS inhibitors.

1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation

-

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS and systemic inflammation, mimicking aspects of sepsis.

-

Experimental Protocol:

-

Animals: Typically mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly assigned to groups: vehicle control, this compound (various doses), and potentially a positive control (e.g., dexamethasone).

-

Treatment: this compound or vehicle is administered, often prophylactically (e.g., 1 hour before LPS) or therapeutically.

-

Induction: A single intraperitoneal (IP) injection of LPS (e.g., 1-5 mg/kg) is administered.

-

Endpoint Measurement:

-

Blood Sampling: Blood is collected at various time points (e.g., 2, 6, 24 hours) to measure serum levels of NO (as nitrite/nitrate) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Tissue Analysis: Organs such as the liver and lungs are harvested for histopathological examination and measurement of iNOS expression (e.g., by Western blot or immunohistochemistry).

-

-

2. Collagen-Induced Arthritis (CIA) in Mice or Rats

-

Principle: This is a widely used model of rheumatoid arthritis, characterized by an autoimmune response to collagen, leading to joint inflammation, cartilage destruction, and bone erosion.

-

Experimental Protocol:

-

Animals: DBA/1 mice are commonly used as they are highly susceptible.

-

Immunization: Animals are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.

-

Treatment: this compound or vehicle is administered daily, usually starting from the time of the booster immunization or upon the first signs of arthritis.

-

Endpoint Measurement:

-

Clinical Scoring: Arthritis severity is monitored several times a week using a scoring system based on paw swelling and erythema.

-

Paw Thickness: Caliper measurements of paw thickness are taken regularly.

-

Histopathology: At the end of the study, joints are collected for histological assessment of inflammation, cartilage damage, and bone erosion.

-

Biomarkers: Serum levels of anti-collagen antibodies and inflammatory cytokines can be measured.

-

-

3. Carrageenan-Induced Paw Edema

-

Principle: This is an acute, non-immune-mediated model of inflammation characterized by paw swelling. It is useful for rapid screening of anti-inflammatory drugs.

-

Experimental Protocol:

-

Animals: Typically rats (e.g., Wistar or Sprague-Dawley).

-

Treatment: this compound or vehicle is administered, usually 1 hour before the carrageenan injection.

-

Induction: A sub-plantar injection of a 1% carrageenan solution is made into the right hind paw.

-

Endpoint Measurement:

-

Paw Volume: Paw volume is measured using a plethysmometer at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

-

Inhibition of Edema: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

-

-

Summary of Quantitative Data from Preclinical Models (Illustrative)

| Model | Key Endpoint | Expected Outcome with Effective iNOS Inhibitor |

| LPS-Induced Systemic Inflammation | Serum Nitrite/Nitrate Levels | Dose-dependent reduction in LPS-induced NO production. |

| Serum TNF-α and IL-6 Levels | Significant reduction in pro-inflammatory cytokine levels. | |

| Collagen-Induced Arthritis (CIA) | Arthritis Score | Significant reduction in the clinical signs of arthritis. |

| Paw Swelling | Attenuation of joint swelling. | |

| Joint Histopathology | Reduced inflammation, cartilage, and bone erosion. | |

| Carrageenan-Induced Paw Edema | Paw Volume | Dose-dependent inhibition of paw edema. |

Conclusion

This compound is a selective iNOS inhibitor that has been evaluated as a potential therapeutic agent for inflammatory diseases. Its primary mechanism of action is the irreversible inhibition of iNOS, thereby reducing the overproduction of nitric oxide in inflammatory settings. While the clinical trial in osteoarthritis did not meet its primary endpoint, it provided valuable insights into the role of iNOS in this condition. The preclinical inflammatory models described in this guide represent the standard methods used to validate the anti-inflammatory potential of iNOS inhibitors. Further research and publication of preclinical data for this compound in a broader range of inflammatory models would be beneficial for a more complete understanding of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Antinociceptive activity of the selective iNOS inhibitor AR-C102222 in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Journey of Cindunistat: A Technical Guide to Uptake and Metabolism in Primary Chondrocytes

For Immediate Release

A Deep Dive into the Cellular Pharmacology of a Novel Osteoarthritis Drug Candidate

This technical guide provides an in-depth exploration of the cellular uptake and metabolism of Cindunistat, a selective inducible nitric oxide synthase (iNOS) inhibitor, within primary chondrocytes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of osteoarthritis and the development of novel therapeutic agents. While clinical data on this compound exists, this paper addresses the critical gap in knowledge regarding its cellular-level interactions, offering a foundational framework for future research.

Executive Summary

This compound (formerly SD-6010) has been investigated as a potential disease-modifying drug for osteoarthritis due to its targeted inhibition of iNOS, an enzyme implicated in the inflammatory cascade and cartilage degradation.[1][2] However, the fundamental processes governing its entry into and metabolic fate within chondrocytes—the primary cells of cartilage—remain largely uncharacterized in public literature. This guide synthesizes established principles of cellular transport and drug metabolism to hypothesize the likely pathways for this compound. Furthermore, it provides detailed experimental protocols and conceptual visualizations to empower researchers to rigorously investigate these mechanisms. Understanding this cellular journey is paramount for a comprehensive evaluation of this compound's efficacy, safety profile, and for the broader development of chondroprotective therapies.

The Rationale for iNOS Inhibition in Chondrocytes

In the osteoarthritic joint, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) trigger an overproduction of nitric oxide (NO) by chondrocytes through the upregulation of iNOS.[3][4][5] This excessive NO is a key mediator of cartilage destruction, contributing to the breakdown of the extracellular matrix and promoting chondrocyte apoptosis. This compound, by selectively inhibiting iNOS, directly targets this pathological process.

Caption: this compound's mechanism of action: inhibiting iNOS to block the inflammatory cascade leading to cartilage degradation.

Cellular Uptake: How this compound Enters the Chondrocyte

The specific transporters or mechanisms responsible for this compound's entry into chondrocytes have not been identified. Based on the physicochemical properties of small molecule drugs, several pathways are plausible. The following table summarizes these potential mechanisms.

Table 1: Hypothesized Mechanisms of this compound Uptake in Primary Chondrocytes

| Transport Mechanism | Description | Key Cellular Components | Plausibility for this compound |

|---|---|---|---|

| Passive Diffusion | Movement across the lipid bilayer driven by a concentration gradient. Favors small, lipophilic molecules. | Cell Membrane | High, dependent on the final chemical properties of the molecule. |

| Facilitated Diffusion | Carrier-mediated transport down a concentration gradient, utilizing membrane proteins. | Solute Carrier (SLC) Transporters | Moderate, if this compound's structure is recognized by transporters expressed on chondrocytes. |

| Active Transport | Energy-dependent transport against a concentration gradient, often involved in efflux. | ATP-Binding Cassette (ABC) Transporters | Low for uptake, but could mediate efflux from the cell. |

Experimental Protocol for Elucidating Uptake Mechanisms

A definitive understanding of this compound uptake requires a systematic experimental approach.

-

Primary Chondrocyte Culture: Isolate and culture primary human or animal chondrocytes to form confluent monolayers.

-

Uptake Assay:

-

Time-Course: Measure intracellular this compound concentration at multiple time points to determine uptake kinetics.

-

Temperature Dependence: Compare uptake at 37°C and 4°C. A significant reduction at 4°C suggests carrier-mediated transport over passive diffusion.

-

Energy Dependence: Pre-treat cells with metabolic inhibitors (e.g., sodium azide) to assess the role of ATP, indicating active transport.

-

Saturation Kinetics: Measure uptake across a range of this compound concentrations. A plateau in uptake suggests a saturable, carrier-mediated process.

-

-

Quantification: Utilize liquid chromatography-mass spectrometry (LC-MS) for sensitive and specific measurement of intracellular this compound levels.

References

- 1. researchgate.net [researchgate.net]

- 2. A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, this compound (SD-6010), in patients with symptomatic osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The regulation of chondrocyte function by proinflammatory mediators: prostaglandins and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential roles of nitric oxide and oxygen radicals in chondrocytes affected by osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Cindunistat: Experimental Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cindunistat (also known by its developmental code SD-6010) is a potent, orally active, and selective inhibitor of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory conditions, including osteoarthritis. This document provides a generalized framework for conducting in vivo animal studies to evaluate the efficacy and mechanism of action of this compound and other selective iNOS inhibitors. The protocols described herein are based on established methodologies for studying inflammatory diseases in animal models, particularly osteoarthritis. Due to the limited publicly available preclinical data for this compound, the quantitative parameters provided are illustrative and based on studies of other selective iNOS inhibitors. Researchers are advised to conduct dose-ranging and pharmacokinetic studies to determine the optimal experimental conditions for this compound.

Introduction

This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large quantities of nitric oxide (NO) during inflammation.[1][2] In pathological conditions such as osteoarthritis, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes and other joint tissues to express iNOS, leading to excessive NO production. This excess NO contributes to cartilage degradation, chondrocyte apoptosis, and synovial inflammation.[3] By selectively inhibiting iNOS, this compound aims to mitigate the detrimental effects of NO in inflammatory diseases.

A two-year clinical trial of this compound in patients with symptomatic knee osteoarthritis showed that the drug did not significantly slow the rate of joint space narrowing (JSN) in the overall study population.[4][5] However, a transient reduction in JSN was observed at 48 weeks in patients with less severe disease (Kellgren-Lawrence Grade 2), suggesting a potential disease-modifying effect in earlier stages of osteoarthritis.[4][5] To further elucidate the therapeutic potential and mechanism of action of this compound, robust preclinical in vivo studies are essential.

This document outlines experimental protocols for evaluating this compound in animal models of osteoarthritis, focusing on efficacy, pharmacodynamics, and mechanism of action.

Mechanism of Action: iNOS Signaling Pathway in Osteoarthritis

In osteoarthritis, pro-inflammatory cytokines trigger a signaling cascade that leads to the expression of iNOS and subsequent production of nitric oxide. This pathway plays a central role in the inflammatory and degenerative processes within the joint.

Caption: iNOS Signaling Pathway in Osteoarthritis.

Experimental Protocols for In Vivo Animal Studies

The following protocols are designed to assess the efficacy of this compound in a surgically induced animal model of osteoarthritis.

Animal Model: Anterior Cruciate Ligament Transection (ACLT) in Rats or Dogs

The ACLT model is a well-established and widely used model that mimics the joint instability and subsequent cartilage degeneration seen in human osteoarthritis.[6]

Experimental Workflow:

Caption: Experimental Workflow for ACLT Model.

Materials and Methods

Animals:

-

Species: Male Sprague-Dawley rats (250-300g) or Beagles (10-15kg).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Ethical approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Surgical Procedure (ACLT):

-

Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

-

Prepare the surgical site by shaving and disinfecting the skin over the knee joint.

-

Make a medial parapatellar incision to expose the joint capsule.

-

Incise the joint capsule to visualize the anterior cruciate ligament (ACL).

-

Transect the ACL using a microsurgical blade.

-

Irrigate the joint with sterile saline and suture the joint capsule and skin in layers.

-

Administer post-operative analgesics as per IACUC guidelines.

-

For the sham group, perform the same procedure without transecting the ACL.

Treatment Groups:

-

Group 1: Sham-operated + Vehicle

-

Group 2: ACLT + Vehicle

-

Group 3: ACLT + this compound (Low Dose)

-

Group 4: ACLT + this compound (High Dose)

Drug Administration:

-

Route: Oral gavage (rats) or in gelatin capsules (dogs).

-

Frequency: Once daily.

-

Duration: 8-12 weeks, starting 1-2 weeks post-surgery.

-

Dosage: As specific preclinical data for this compound is not publicly available, initial dose selection could be guided by allometric scaling from the human clinical trial doses (50 and 200 mg/day) or based on data from other selective iNOS inhibitors like L-NIL (e.g., 1-10 mg/kg/day in dogs).[1] Dose-ranging studies are highly recommended.

Efficacy and Pharmacodynamic Assessments

In-life Assessments:

-

Pain and Lameness: Assessed weekly using methods such as the von Frey filament test for mechanical allodynia in rats or force plate analysis for gait changes in dogs.

-

Joint Swelling: Measured weekly using digital calipers.

-

Imaging: Radiographic or micro-CT imaging at baseline and endpoint to assess joint space narrowing and osteophyte formation.

Endpoint Assessments (at study termination):

-

Macroscopic Scoring: Gross morphological assessment of cartilage damage, osteophyte size, and synovial inflammation using a standardized scoring system.

-

Histopathology: Collection of the knee joint for fixation, decalcification, and sectioning. Stain sections with Safranin O-Fast Green to assess cartilage structure, proteoglycan loss, and cellularity. Score using a modified Mankin scoring system.

-

Biomarker Analysis:

-

Synovial Fluid: Collect synovial fluid to measure levels of NO metabolites (nitrite/nitrate), pro-inflammatory cytokines (IL-1β, TNF-α), and matrix metalloproteinases (MMPs).

-

Cartilage and Synovium: Analyze tissue homogenates for iNOS expression (immunohistochemistry or Western blot), and markers of apoptosis (e.g., caspase-3).

-

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Illustrative Efficacy Data for a Selective iNOS Inhibitor in a Canine ACLT Model

| Parameter | Sham + Vehicle | ACLT + Vehicle | ACLT + Low Dose Inhibitor | ACLT + High Dose Inhibitor |

| Macroscopic Cartilage Lesion Score (0-4) | 0.2 ± 0.1 | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2** |

| Histological Score (Mankin) | 1.1 ± 0.3 | 12.8 ± 1.5 | 8.2 ± 1.1 | 6.5 ± 0.9 |

| Osteophyte Size (mm) | 0.5 ± 0.2 | 5.1 ± 0.7 | 3.2 ± 0.5* | 2.3 ± 0.4 |

| Synovial Fluid Nitrite/Nitrate (µM) | 5.2 ± 1.1 | 25.6 ± 3.2 | 12.3 ± 2.1 | 8.9 ± 1.8 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to ACLT + Vehicle. Data are hypothetical and based on expected outcomes from published studies on similar compounds.[1]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |

| Rat | Data not publicly available | - | - | - | - |

| Dog | Data not publicly available | - | - | - | - |

Note: The lack of publicly available preclinical pharmacokinetic data for this compound necessitates initial pharmacokinetic studies to be conducted in the chosen animal models to inform appropriate dose selection for efficacy studies.

Conclusion

The provided experimental protocols offer a comprehensive framework for the in vivo evaluation of this compound and other selective iNOS inhibitors in animal models of osteoarthritis. While specific preclinical data for this compound are not publicly available, the methodologies and endpoints described are based on established and validated approaches in the field. Successful execution of these studies will provide valuable insights into the therapeutic potential and mechanism of action of this compound, and will be crucial for guiding future clinical development. It is imperative that researchers conduct preliminary pharmacokinetic and dose-ranging studies to establish the appropriate dosing regimen for this compound in their chosen animal model.

References

- 1. Reduced progression of experimental osteoarthritis in vivo by selective inhibition of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Role of iNOS in Osteoarthritis: pathological and therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, this compound (SD-6010), in patients with symptomatic osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Inducible Nitric Oxide Synthase Dimerization Inhibitor Prevents the Progression of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cindunistat (SD-6010) in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cindunistat, also known as SD-6010, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases and other medical conditions. Therefore, the accurate in vitro assessment of this compound's inhibitory activity is crucial for research and drug development. These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in cell culture-based assays to determine its efficacy in inhibiting iNOS activity.

Chemical Properties and Storage

A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.

| Property | Data |

| Synonyms | SD-6010 |

| CAS Number | 364067-22-1 (free base) |

| Molecular Formula | C₈H₠₇N₃O₂S |

| Molecular Weight | 219.31 g/mol |

| Solubility | Soluble in DMSO (e.g., 5 mM, 10 mM, or 20 mM) |

| Storage of Powder | Store at -20°C for long-term stability. |

| Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

Signaling Pathway of iNOS Inhibition

This compound selectively inhibits the iNOS enzyme, thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide. This reduction in NO production is the basis for its therapeutic potential in inflammatory conditions.

Figure 1. This compound inhibits the active iNOS dimer, blocking NO production.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (SD-6010) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Allow the this compound powder vial to equilibrate to room temperature before opening.

-

Calculate the required amount of this compound and DMSO to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.19 mg of this compound.

-

Aseptically add the calculated amount of sterile DMSO to the vial of this compound.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

Protocol 2: In Vitro iNOS Inhibition Assay using RAW 264.7 Macrophages

This protocol details a cell-based assay to determine the inhibitory effect of this compound on iNOS activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The nitric oxide production is quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess assay.

Materials:

-

RAW 264.7 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Griess Reagent System (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow:

Figure 2. Workflow for the in vitro iNOS inhibition assay.

Procedure:

-

Cell Seeding:

-

Culture RAW 264.7 cells in complete medium.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL in a volume of 100 µL per well.[1]

-

Incubate the plate at 37°C in a humidified 5% COâ‚‚ incubator for 24 hours to allow for cell adherence.

-

-

This compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

-

Pre-incubate the cells with this compound for 1 hour at 37°C.

-

-

LPS Stimulation:

-

Prepare a stock solution of LPS in sterile PBS.

-

Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce iNOS expression.[1]

-

Incubate the plate for an additional 24 hours at 37°C.

-

-

Griess Assay for Nitrite Measurement:

-

Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in complete medium.

-

Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

-

Determine the percentage of iNOS inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.

-

Plot the percent inhibition against the log of the this compound concentration to determine the ICâ‚…â‚€ value.

-

Expected Results

Treatment of LPS-stimulated RAW 264.7 cells with this compound is expected to result in a dose-dependent decrease in nitrite production. A representative dataset is summarized in the table below.

| This compound Concentration (nM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition |

| 0 (Unstimulated Control) | 1.5 ± 0.3 | - |

| 0 (LPS + Vehicle) | 45.2 ± 2.1 | 0 |

| 0.1 | 40.8 ± 1.9 | 9.7 |

| 1 | 31.5 ± 1.5 | 30.3 |

| 10 | 20.1 ± 1.1 | 55.5 |

| 100 | 8.7 ± 0.7 | 80.8 |

| 1000 | 2.1 ± 0.4 | 95.4 |

Note: The data presented here are for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

Troubleshooting

-

High background in unstimulated cells: This may indicate cell contamination or issues with the cell culture medium. Use fresh reagents and ensure aseptic techniques.

-

Low signal in LPS-stimulated cells: The LPS may be inactive, or the cells may be unresponsive. Use a new batch of LPS and check the passage number of the cells.

-

Precipitation of this compound in the medium: The concentration of this compound may be too high, or the final DMSO concentration may be excessive. Ensure proper serial dilutions and maintain a low final DMSO concentration.

-

Inconsistent results: Ensure accurate pipetting, consistent incubation times, and proper mixing of reagents.

These application notes and protocols provide a comprehensive guide for the dissolution and preparation of this compound for use in cell culture assays. Adherence to these guidelines will enable researchers to obtain reliable and reproducible data on the iNOS inhibitory activity of this compound.

References

Application Notes and Protocols: Investigating iNOS Function in Neurological Disorders with Cindunistat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the central nervous system's inflammatory response. While its production of nitric oxide (NO) is crucial for host defense, chronic upregulation of iNOS is implicated in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The excessive production of NO by iNOS contributes to oxidative and nitrative stress, leading to neuronal damage and death.[1][2]

Cindunistat (SD-6010) is a potent and selective inhibitor of iNOS.[3] Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable research tool to dissect the specific roles of iNOS in the complex environment of the brain. These application notes provide a framework for utilizing this compound to study iNOS function in preclinical models of neurological disorders. While clinical trials with this compound have been conducted in osteoarthritis, its potential in neurological diseases remains an active area of research.[3][4] The protocols outlined below are adapted from studies using other selective iNOS inhibitors in neurological models and can be applied to investigations with this compound.

Mechanism of Action

This compound acts as a competitive inhibitor of the L-arginine binding site on the iNOS enzyme. By blocking the substrate from binding, it effectively prevents the synthesis of nitric oxide. This selective inhibition allows researchers to probe the downstream consequences of iNOS activity in disease models without affecting the physiological functions of eNOS and nNOS, which are important for maintaining vascular tone and neuronal signaling, respectively.

Data from Preclinical Studies with Selective iNOS Inhibitors

The following tables summarize quantitative data from preclinical studies that utilized selective iNOS inhibitors other than this compound in models of neurological disorders. These data provide an indication of the potential therapeutic effects that could be investigated using this compound.

Table 1: Effects of Selective iNOS Inhibitors in a Rat Model of Traumatic Brain Injury (TBI)

| Treatment Group | Neurological Deficit Score (Higher score = greater deficit) | Brain iNOS Activity (% of control) | Reference |

| Vehicle | 4.5 ± 0.3 | 100% | |

| Aminoguanidine (100 mg/kg) | 2.8 ± 0.4 | Not Reported | |

| L-NIL (20 mg/kg) | 3.1 ± 0.3 | Not Reported | |

| 1400W (20 mg/kg) | 2.9 ± 0.5* | Reduced |

*p < 0.05 compared to vehicle. Data adapted from a study on fluid percussion-induced TBI in rats. Neurological deficit was assessed using a composite scoring system.

Table 2: Neuroprotective Effects of a Selective iNOS Inhibitor in a Rat Model of Focal Cerebral Ischemia

| Treatment Group | Infarct Volume (mm³) | Neurological Score (Lower score = better function) | Reference |

| Vehicle | 225 ± 15 | 3.8 ± 0.2 | |

| 1400W (20 mg/kg) | 155 ± 12 | 2.7 ± 0.3 |

*p < 0.05 compared to vehicle. Data adapted from a study on transient middle cerebral artery occlusion in rats.

Experimental Protocols

Protocol 1: Quantification of Nitrite Levels in Brain Tissue using the Griess Assay

This protocol describes the measurement of nitrite, a stable metabolite of NO, in brain homogenates as an indicator of iNOS activity.

Materials:

-

This compound or other selective iNOS inhibitor

-

Animal model of a neurological disorder

-

Phosphate-buffered saline (PBS), ice-cold

-

Tissue homogenizer

-

Centrifuge

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase (if measuring total nitrate + nitrite)

-

Microplate reader (540 nm absorbance)

-

Sodium nitrite standard solution

Procedure:

-

Tissue Collection and Homogenization:

-

Following treatment with this compound or vehicle, sacrifice the animals at the desired time point.

-

Perfuse the animals with ice-cold PBS to remove blood from the brain.

-

Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

-

Weigh the tissue and homogenize it in 10 volumes of ice-cold PBS using a tissue homogenizer.[5]

-

-

Sample Preparation:

-

Griess Reaction:

-

Add 50 µL of the supernatant to a 96-well plate.

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

-

Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[6]

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.[5]

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

-

Protocol 2: Measurement of iNOS Protein Expression by Western Blot

This protocol details the detection and quantification of iNOS protein levels in brain tissue lysates.

Materials:

-

This compound or other selective iNOS inhibitor

-

Animal model of a neurological disorder

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize brain tissue in ice-cold RIPA buffer containing protease inhibitors.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[7]

-

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of iNOS in neuroinflammation and a typical experimental workflow for studying its function using an inhibitor like this compound.

Caption: iNOS signaling pathway in neuroinflammation.

Caption: Experimental workflow for studying this compound.

Conclusion

This compound represents a promising tool for elucidating the role of iNOS in the pathogenesis of neurological disorders. The provided application notes and protocols offer a starting point for researchers to design and execute experiments aimed at understanding and potentially targeting iNOS-mediated neuroinflammation. The selective nature of this compound allows for a more precise investigation of the detrimental effects of iNOS, paving the way for the development of novel therapeutic strategies for a range of devastating neurological conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Implications of glial nitric oxide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, this compound (SD-6010), in patients with symptomatic osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pubcompare.ai [pubcompare.ai]

Application Note: Evaluating the Efficacy of Cindunistat in Ex Vivo Tissue Explants

Introduction

Cindunistat is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory conditions, including osteoarthritis.[1][2][3][4] Elevated iNOS activity leads to the overproduction of nitric oxide (NO), a key mediator of inflammation and tissue damage. This application note provides a detailed protocol for assessing the efficacy of this compound in ex vivo tissue explant models. This platform allows for the study of this compound's effects in a system that preserves the complex cellular architecture and interactions of the original tissue, offering valuable insights into its therapeutic potential.[5][6][7][8][9]

Target Audience

This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, cell biology, and medicine who are interested in evaluating the therapeutic potential of iNOS inhibitors like this compound using ex vivo tissue models.

Signaling Pathway of iNOS and this compound Inhibition

The following diagram illustrates the inflammatory signaling pathway leading to the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and the point of intervention by this compound.

Caption: this compound inhibits the iNOS enzyme, blocking nitric oxide production.

Experimental Protocols

This section details the methodology for assessing this compound efficacy in ex vivo tissue explants. The protocol is designed to be adaptable to various tissue types, such as cartilage, synovium, or skin, where iNOS-mediated inflammation is relevant.

Tissue Acquisition and Explant Preparation

-

Tissue Procurement: Obtain fresh tissue samples from a relevant source (e.g., human biopsy, animal models). All procedures should adhere to ethical guidelines and institutional review board (IRB) or institutional animal care and use committee (IACUC) protocols.

-

Transport: Transport the tissue immediately in sterile, ice-cold transport medium (e.g., DMEM/F-12) supplemented with antibiotics (1% penicillin-streptomycin).

-

Explant Creation:

-

In a sterile biosafety cabinet, wash the tissue three times with sterile phosphate-buffered saline (PBS) containing antibiotics.

-

Carefully remove any unwanted adjacent tissue (e.g., fat, muscle).

-

Using a sterile scalpel or biopsy punch, create uniform explants of approximately 2-3 mm in diameter.[7]

-

Place 3-5 explants per well into a 24-well culture plate.

-

Ex Vivo Culture and this compound Treatment

-

Culture Medium: Culture the explants in a serum-free or low-serum medium (e.g., DMEM/F-12 with 1% ITS+ Premix) to minimize confounding factors. The choice of medium may need to be optimized for the specific tissue type.[10]

-

Pre-treatment (Optional): To induce iNOS expression, pre-treat the explants with a pro-inflammatory stimulus (e.g., lipopolysaccharide (LPS) at 1 µg/mL and interferon-gamma (IFN-γ) at 100 U/mL) for 24 hours.

-

This compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO).

-

Remove the pre-treatment medium and add the this compound-containing or vehicle control medium to the wells.

-

Incubate the explants for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]

-

Assessment of this compound Efficacy

Nitric oxide is a direct product of iNOS activity. Its concentration in the culture supernatant can be quantified using the Griess assay, which measures nitrite (a stable breakdown product of NO).

-

Sample Collection: At the end of the treatment period, collect the culture supernatant from each well.

-

Griess Assay:

-

Add 50 µL of supernatant to a 96-well plate in triplicate.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to all wells and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to all wells and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples based on the standard curve.

-

Quantify the expression of genes related to inflammation and tissue degradation using quantitative real-time polymerase chain reaction (qRT-PCR).

-

RNA Extraction: At the end of the treatment, harvest the tissue explants and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes such as NOS2 (iNOS), IL6 (Interleukin-6), TNF (Tumor Necrosis Factor-alpha), MMP13 (Matrix Metalloproteinase-13), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Assess tissue morphology and the presence of specific proteins within the tissue explants.

-

Tissue Fixation and Processing:

-

Fix the explants in 10% neutral buffered formalin for 24 hours.[7]

-

Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

-

Section the paraffin-embedded tissue at 5 µm thickness.

-

-

Histological Staining:

-

Stain sections with Hematoxylin and Eosin (H&E) to evaluate overall tissue morphology and cell viability.

-